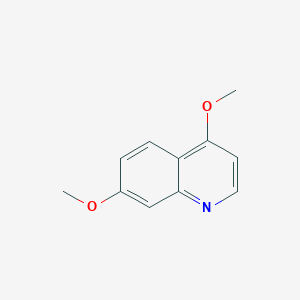

4,7-Dimethoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-8-3-4-9-10(7-8)12-6-5-11(9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYVANLRRNVTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609576 | |

| Record name | 4,7-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161327-47-5 | |

| Record name | 4,7-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 4,7 Dimethoxyquinoline and Analogues

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of quinoline (B57606) derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to the vibrations of the quinoline core and its substituents. For dimethoxy-substituted quinolines and their analogues, key vibrational modes include C-H stretching of the aromatic rings and methoxy (B1213986) groups, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the methoxy groups.

Table 1: Characteristic FT-IR Vibrational Modes in Dimethoxy-Substituted Heterocycles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 |

| C=N Stretch | ~1610 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. The Raman spectrum of quinoline derivatives is characterized by strong bands arising from the ring stretching modes of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons.

For derivatives of 6,7-dimethoxyquinoline (B1600373), the protons of the two methoxy groups typically appear as sharp singlets in the upfield region of the spectrum, generally between δ 3.9 and 4.1 ppm. The aromatic protons of the quinoline ring system resonate further downfield, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern.

In the case of N-substituted 6,7-dimethoxyquinolin-4-amines, detailed ¹H NMR data has been reported. nih.gov For example, in N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine, the methoxy protons appear as two singlets at δ 4.01 and 3.99 ppm. nih.gov The protons on the quinoline ring exhibit characteristic splitting patterns that allow for their unambiguous assignment. For instance, the proton at the 5-position often appears as a singlet, while the protons at the 2- and 8-positions show coupling to neighboring protons.

Table 2: Representative ¹H NMR Data for a 6,7-Dimethoxyquinoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|

| H-2 | 8.33 | s | - |

| H-5 | 8.11 | s | - |

| H-8 | 7.38 | s | - |

| OCH₃ | 4.01 | s | - |

| OCH₃ | 3.99 | s | - |

Data for N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine in DMSO-d₆. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its chemical environment.

The ¹³C NMR spectra of dimethoxy-substituted quinolines and their analogues show characteristic signals for the aromatic carbons of the quinoline ring and the carbons of the methoxy groups. The carbons of the methoxy groups typically resonate in the range of δ 55-65 ppm. The aromatic carbons appear in the downfield region, generally between δ 100 and 160 ppm. The chemical shifts of the quinoline ring carbons are influenced by the positions of the methoxy substituents and any other functional groups present. For instance, carbons directly attached to the oxygen of the methoxy group are significantly deshielded and appear at lower field.

While specific ¹³C NMR data for 4,7-dimethoxyquinoline is not detailed in the provided search results, studies on related compounds provide expected ranges for the carbon resonances.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Dimethoxy-Substituted Quinolines

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | 55 - 65 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-N / C-O | 140 - 160 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) if applicable to derivatives

¹⁹F NMR spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion and facilitating the analysis of complex molecules.

In the context of this compound analogues, the introduction of fluorine-containing substituents would allow for their characterization by ¹⁹F NMR. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable information about the structure of the molecule. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide crucial connectivity information.

While no specific examples of fluorinated this compound derivatives were found in the search results, the utility of ¹⁹F NMR in the study of fluorinated quinolines, in general, is well-established. For instance, studies on perfluoro-quinoline and its derivatives have demonstrated the power of ¹⁹F NMR in structural identification and resonance assignment. researchgate.net The technique would be instrumental in confirming the successful incorporation of fluorine and in elucidating the structure of any resulting fluorinated this compound analogues.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular ion peak (M⁺) is the primary indicator of its molecular mass. In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

The fragmentation of quinoline derivatives upon electron impact is influenced by the stable aromatic core and the nature of its substituents. The fragmentation of methoxy-substituted quinolines typically follows distinct pathways. One common fragmentation mechanism involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable radical cation. This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule.

For a dimethoxy-substituted quinoline like this compound, sequential losses are expected. The initial fragmentation would likely involve the loss of a methyl radical from one of the methoxy groups, followed by the loss of CO. A second sequence of methyl radical and CO loss from the remaining methoxy group can also occur. The stability of the quinoline ring means that fragmentation of the core heterocyclic structure requires higher energy. Research on various monomethoxyquinolines has identified two general fragmentation patterns, with the extent of each pathway varying among isomers. researchgate.net For instance, the fragmentation of an analogue, 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, shows a molecular ion peak at m/z 224 corresponding to the [M+H]⁺ ion.

Table 1: Expected Mass Spectrometry Fragmentation for this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 189 |

| [M-CH₃]⁺ | Loss of a methyl radical | 174 |

| [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide | 146 |

| [M-2(CH₃)-CO]⁺• | Loss of two methyl radicals and one CO | 131 |

Note: This table is based on theoretical fragmentation patterns for methoxy-substituted quinolines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing unsaturated functional groups, known as chromophores, can absorb UV or visible light, promoting electrons from a lower energy orbital to a higher energy one. nanoqam.ca The quinoline ring system is an inherent chromophore, and its absorption properties are modulated by substituents.

The spectra of quinoline and its derivatives are characterized by electronic transitions involving π and non-bonding (n) electrons. The primary transitions observed are π → π* and n → π*. nanoqam.ca

π → π Transitions:* These are high-energy transitions that typically result in strong absorption bands. In quinoline systems, conjugation extends over the bicyclic aromatic structure. The presence of electron-donating methoxy groups (-OCH₃) as auxochromes tends to shift these absorption bands to longer wavelengths (a bathochromic or red shift). For some quinoline-fused derivatives, π → π* transitions are observed around 287 nm. acs.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. These are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. nanoqam.ca For certain quinoline analogues, these transitions are noted in the 345-365 nm range. acs.org

Studies on various quinoline derivatives show absorption maxima ranging from approximately 325 nm to over 410 nm, depending on the specific substitution and solvent used. rsc.org The polarity of the solvent can also influence the position of the absorption maxima. scielo.br

Table 2: Typical Electronic Transitions in Methoxy-Substituted Quinolines

| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Shorter Wavelength (e.g., < 350 nm) | High (ε > 1,000) |

Note: The specific λmax for this compound will depend on experimental conditions, particularly the solvent.

Fluorescence Properties and Photophysical Studies

Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to their chemical structure and environment. Photophysical studies quantify the processes of light absorption and emission.

Following the absorption of a photon (excitation), the molecule reaches an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The excitation spectrum often resembles the absorption spectrum, while the emission spectrum occurs at longer wavelengths (lower energy).

For analogues of this compound, the positions of the excitation and emission maxima are strongly influenced by the substitution pattern. A study on 6,7-dimethoxyquinoline-3,4-dicarbonitriles revealed excitation and emission maxima around 370 nm and 430 nm, respectively. sciforum.net Another closely related derivative, 3,4-dicyano-6,7-dimethoxy-carbostyril, exhibited an absorption maximum at 450 nm and an emission maximum at 520 nm in acetonitrile. sciforum.net These values highlight that methoxy groups, acting as electron-donating substituents, play a crucial role in determining the energy of the electronic transitions and thus the color of the emitted light.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore.

The quantum yields of quinoline derivatives can vary widely. For some 6,7-dimethoxycarbostyril analogues, quantum yields can be significant, with values reported to be as high as 30% to 50% depending on other substituents on the quinoline ring. sciforum.net In a separate study on different functionalized quinoline derivatives, quantum yields were found to range from 0.1063 to 0.8019, demonstrating a strong dependence on both the molecular structure and the solvent used. acs.org The rigidity of the molecular structure can also impact the quantum yield; more rigid structures often exhibit more efficient fluorescence as energy loss through non-radiative pathways is reduced. depaul.edu

The Stokes' shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption/excitation maximum and the emission maximum. A large Stokes' shift is often a desirable property for fluorescent probes as it facilitates the separation of the emission signal from the excitation light, improving detection sensitivity.

Many quinoline-based fluorophores are characterized by a large Stokes' shift, which is often attributed to a significant change in geometry or charge distribution in the excited state compared to the ground state. mdpi.com For example, a series of styrylquinolines exhibited Stokes' shifts ranging from 131 nm to 152 nm. mdpi.com In a study of 6,7-dimethoxyquinoline derivatives, the difference between absorption at ~370 nm and emission at ~430 nm indicates a substantial Stokes' shift of approximately 60 nm. sciforum.net Another analogue with absorption at 450 nm and emission at 520 nm has a Stokes' shift of 70 nm. sciforum.net The magnitude of the Stokes' shift can also be influenced by solvent polarity, with more polar solvents often leading to larger shifts. beilstein-journals.org

Table 3: Photophysical Data for Analogues of this compound

| Compound Analogue | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Stokes' Shift (nm) | Solvent | Ref |

|---|---|---|---|---|---|---|

| 6,7-Dimethoxyquinoline dicarbonitrile derivative | ~370 nm | ~430 nm | Sufficient | ~60 nm | - | sciforum.net |

| 6,7-Dimethoxy-4-cyanocarbostyril derivative | - | 440 nm | ~50% | - | - | sciforum.net |

| 3,4-Dicyano-6,7-dimethoxy-carbostyril | 450 nm | 520 nm | ~50% | 70 nm | Acetonitrile | sciforum.net |

| Quinoline-fused spiro-quinazolinone (4k) | - | - | 0.8019 | - | Toluene | acs.org |

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound.” The specific and detailed information required to populate the provided outline, particularly concerning single crystal X-ray diffraction studies, is not available for this exact compound in the public domain.

Extensive searches for crystallographic data—including molecular geometry, bond lengths and angles, intermolecular interactions, crystal packing, and hydrogen bond motifs—consistently yield results for a related but different compound: 4-Chloro-6,7-dimethoxyquinoline (B44214) .

The presence of a chlorine atom at the 4-position of the quinoline ring in "4-Chloro-6,7-dimethoxyquinoline" fundamentally alters the compound's crystallographic properties. Key data points such as bond lengths, bond angles, electronic distribution, and intermolecular forces (specifically C-H...Cl hydrogen bonds as mentioned in the outline) are unique to this chlorinated derivative and cannot be substituted to describe "this compound" accurately.

Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope, the article cannot be written without the requisite primary crystallographic data. Information regarding the conformational analysis of "this compound" is similarly unavailable.

Therefore, the generation of a scientifically accurate and thorough article that adheres to the provided outline for "this compound" is not feasible at this time due to the absence of the necessary experimental data in published scientific sources.

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles, providing a theoretical framework to understand the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. arxiv.orgcuny.edu The primary application of DFT in this context is geometry optimization, an iterative process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest possible ground state energy. stackexchange.com

This process begins with an initial guess of the molecular geometry. The DFT method, often employing a functional like B3LYP, is then used to solve the Kohn-Sham equations, which yields the electronic energy and the forces acting on each atom. arxiv.orgyoutube.com An optimization algorithm then adjusts the atomic positions to minimize these forces, and the process is repeated until convergence criteria are met, indicating that a stable energy minimum has been found. stackexchange.com For 4,7-dimethoxyquinoline, this would result in precise predictions of bond lengths, bond angles, and dihedral angles, providing the foundational geometric parameters for all subsequent calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

To investigate the behavior of a molecule upon interaction with light and to understand its electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. ijcce.ac.ir TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light. cnr.itdntb.gov.ua

By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of this compound. ijcce.ac.ir The calculations would yield the excitation energies for transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information is crucial for understanding the photophysical properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov Analysis of the spatial distribution of the HOMO and LUMO electron densities in this compound would reveal the regions of the molecule most involved in electron-donating and electron-accepting interactions.

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

| Chemical Potential (μ) | -(IP + EA) / 2 | The escaping tendency of electrons from a system. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sapub.org The MEP surface is color-coded to represent the electrostatic potential at different points. chemrxiv.org

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bonding. chemrxiv.orgmdpi.com

Mulliken Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule based on the linear combination of atomic orbitals (LCAO) approximation. uni-muenchen.dewikipedia.org It partitions the total electron population among the different atoms, providing a quantitative measure of the charge distribution. uni-muenchen.de While known to be sensitive to the choice of basis set, Mulliken charges offer a straightforward way to understand the electrostatic nature of atoms within the molecular framework. wikipedia.org A Mulliken charge analysis for this compound would assign numerical charge values to each atom, further clarifying the electron-donating and electron-withdrawing effects of its functional groups.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.denih.gov This method is particularly effective for studying charge delocalization and hyperconjugative interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Topological Analyses

Due to the limited availability of direct computational studies on this compound, this section leverages findings from a detailed quantum chemical investigation of a structurally analogous compound, 4-Chloro-6,7-dimethoxyquinazoline (B18312). The structural similarity, particularly the presence of the dimethoxy-substituted aromatic system, allows for valuable insights into the electronic properties of this compound. These analyses were performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory .

The Electron Localization Function (ELF) is a computational tool used to visualize the localization of electron pairs in a molecule, providing a clear picture of chemical bonds and lone pairs. nih.govresearchgate.net For the analogous compound, 4-Chloro-6,7-dimethoxyquinazoline, ELF analysis was conducted to understand its electronic distribution . The analysis reveals distinct regions of high electron localization, corresponding to covalent bonds and lone pairs on the nitrogen and oxygen atoms. The ELF map would be expected to show high localization in the C-C and C-H bonds of the quinoline (B57606) ring and the methoxy (B1213986) groups. The lone pairs on the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups would also appear as regions of high electron localization. This information is crucial for understanding the molecule's reactivity and interaction with other chemical species .

The Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions within a molecule. By plotting the RDG against the electron density, different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be distinguished. In the study of 4-Chloro-6,7-dimethoxyquinazoline, RDG analysis was employed to examine intramolecular non-bonded interactions . The resulting RDG scatterplots and 3D isosurface maps would highlight the presence of weak attractive and repulsive interactions. For this compound, one would anticipate observing van der Waals interactions within the aromatic rings and between the methoxy groups and the quinoline core. The RDG analysis provides a visual representation of the regions where these non-covalent interactions are significant .

Noncovalent Interactions (NCI) analysis, similar to RDG, is a powerful tool for the visualization and characterization of weak interactions. The NCI plots for 4-Chloro-6,7-dimethoxyquinazoline revealed the presence of various non-covalent interactions that contribute to the stability of the molecule . For this compound, NCI analysis would be expected to show broad, delocalized van der Waals interactions across the aromatic system. Additionally, weak hydrogen bonds, if present, would be identifiable as distinct isosurfaces. These interactions play a critical role in the molecule's conformation and its ability to interact with biological targets physchemres.org.

The Local Orbital Locator (LOL) provides a visual representation of electron localization, similar to ELF, but with a focus on regions where localized orbitals have a high probability of being found nih.govresearchgate.net. The LOL analysis of 4-Chloro-6,7-dimethoxyquinazoline helps in identifying the spatial arrangement of bonding and non-bonding electrons . For this compound, the LOL map would be characterized by high LOL values in the regions of covalent bonds and lone pairs. This visualization aids in understanding the electronic structure and predicting the molecule's chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack .

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein nih.govresearchgate.net. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action mdpi.comspringernature.com.

In a study focused on the development of c-Met kinase inhibitors, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and evaluated. c-Met is a receptor tyrosine kinase that plays a role in cell proliferation and is a target in cancer therapy. The study demonstrated that these compounds, sharing the 6,7-dimethoxyquinoline (B1600373) core with this compound, exhibited potent inhibitory activity against c-Met nih.gov. For instance, compound 12n from this series showed an IC50 value of 0.030 ± 0.008 μM against c-Met kinase nih.gov.

Molecular docking simulations of these compounds into the active site of c-Met would likely reveal key interactions. The 6,7-dimethoxyquinoline scaffold would be expected to form hydrophobic interactions with nonpolar residues in the ATP-binding pocket of the kinase. The nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors. The anilino substituent at the 4-position would further occupy the active site and form additional interactions, contributing to the binding affinity and selectivity.

In another relevant study, the structurally similar compound 4-Chloro-6,7-dimethoxyquinazoline was docked against four Acetylcholinesterase (AChE) proteins, which are targets in Alzheimer's disease treatment . The docking analysis revealed a significant interaction with one of the AChE proteins (4EY7), with a binding energy of -7.5 kcal/mol . This suggests that the dimethoxy-substituted heterocyclic core could also be a viable scaffold for targeting AChE.

The following table summarizes the docking results for 4-Chloro-6,7-dimethoxyquinazoline against various AChE proteins .

| Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| 4EY7 | -7.5 |

| 1EVE | Not specified |

| 4PQE | Not specified |

| 3I6M | Not specified |

The following table lists the inhibitory activity of a selected 6,7-dimethoxy-4-anilinoquinoline derivative against c-Met kinase and various cancer cell lines nih.gov.

| Compound | c-Met IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) | MKN-45 IC50 (μM) |

| 12n | 0.030 ± 0.008 | 0.12 ± 0.03 | 0.25 ± 0.06 | 0.08 ± 0.01 |

Binding Affinity Prediction

Binding affinity quantifies the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Predicting this affinity is a cornerstone of computer-aided drug design, as it helps identify promising therapeutic candidates. Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding strength, often expressed as a docking score or binding energy in kcal/mol.

While specific binding affinity data for this compound is sparse, studies on analogous structures demonstrate the application of this methodology. For instance, computational analyses of various quinoline and quinazoline derivatives have been performed to predict their potential as inhibitors for different biological targets. In one such study, 4-Chloro-6,7-dimethoxyquinazoline was docked against four Acetylcholinesterase (AChE) proteins, with the best binding energy recorded as -7.5 kcal/mol against the 4EY7 protein, indicating a significant interaction. Similarly, a series of 2,4-disubstituted quinoline derivatives were evaluated as anti-tubercular agents by docking them against the Mycobacterium tuberculosis receptor LipB, showing a wide range of binding affinities. dergipark.org.tr

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | AChE (PDB: 4EY7) | -7.5 |

| 2,4-disubstituted quinoline derivative (Ligand 8) | LipB (Mycobacterium tuberculosis) | -15.4 |

| 2,4-disubstituted quinoline derivative (Ligand 17) | LipB (Mycobacterium tuberculosis) | -18.5 |

| Isoniazid (Reference Drug) | LipB (Mycobacterium tuberculosis) | -14.6 |

Binding Orientation Analysis

Beyond predicting if a molecule will bind, it is crucial to understand how it binds. Binding orientation analysis, or pose analysis, examines the specific conformation and placement of the ligand within the receptor's active site. This analysis reveals the three-dimensional arrangement of the ligand-receptor complex, which is fundamental to its biological function. Molecular docking simulations generate multiple possible binding poses, which are then ranked by scoring functions.

Studies on related compounds illustrate how different structural features influence binding modes. For example, in the investigation of 6,7-dimethoxy-4-anilinoquinolines as c-Met kinase inhibitors, molecular docking revealed that inhibitors could be categorized into two classes based on their binding orientation. nih.gov Class I inhibitors adopt a U-shaped conformation near the entrance of the ATP-binding site, while Class II inhibitors assume an extended conformation that reaches into a deeper hydrophobic pocket. nih.gov This type of analysis is critical for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency by optimizing their orientation within the target's active site.

Interaction Analysis with Active Sites of Enzymes/Receptors

The stability of a ligand in a protein's binding pocket is determined by a network of non-covalent interactions. Computational tools are used to meticulously analyze these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying the key amino acid residues involved in these interactions provides a detailed map of the binding event and highlights which residues are critical for affinity and selectivity.

For example, a docking study of a synthesized 4-hydroxyquinolone analogue against Anaplastic Lymphoma Kinase (ALK) showed that the compound's stability in the active site (docking score of -8.054 kcal/mol) was due to key interactions with the residues Met1199 and Glu1197. mdpi.com In another example, the most potent inhibitor from a series of 6,7-dimethoxy-4-anilinoquinolone derivatives was shown to bind tightly within the active site of c-Met kinase through a variety of interactions, validating its high inhibitory activity. nih.gov

| Compound/Derivative | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 4-hydroxyquinolone analogue | ALK (PDB: 5FTO) | Met1199, Glu1197 | Hydrogen Bonds |

| 6,7-dimethoxy-4-anilinoquinolone (Compound 12n) | c-Met Kinase | Not specified | Various non-covalent interactions |

| 2-chloro-4-anilinoquinazoline derivatives | EGFR | Val726, Ala743, Leu844, Leu792, Met1002 | Hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.govuiuc.edu By applying the principles of classical mechanics, MD simulations can assess the stability of a protein-ligand complex in a simulated physiological environment. Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of atomic positions, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

MD simulations are frequently used to validate docking results. For instance, the stability of the 4-Chloro-6,7-dimethoxyquinazoline-AChE protein complex was confirmed using MD simulations. The analysis of RMSD, RMSF, and the persistence of hydrogen bonds over the simulation time provided evidence for a stable and sustained interaction between the ligand and the protein. Such simulations are computationally intensive but provide invaluable information on the dynamic behavior and stability of the complex, which a static docking pose cannot capture. nih.gov

pKa Prediction and its Correlation with Chemical Behavior

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and determines its ionization state at a given pH. nih.gov This property is critical for chemical and biological behavior, as it influences solubility, membrane permeability, and the ability of a molecule to interact with its biological target. nih.gov Computational methods can predict pKa values through approaches like quantitative structure-property relationship (QSPR) models or quantum mechanical calculations based on thermodynamic cycles. nih.govpeerj.com

Accurate pKa prediction is vital because the protonation state of a ligand affects the electrostatic interactions it can form within a receptor's active site. For a molecule like this compound, the nitrogen atom in the quinoline ring is basic and can be protonated. Predicting its pKa would clarify whether it is predominantly charged or neutral at physiological pH (~7.4). This information is essential for building accurate docking and MD simulation models, as the charge state dictates the possible interactions. While specific pKa prediction studies for this compound were not identified, the established computational methods are readily applicable to determine this crucial parameter and thereby better understand its potential chemical and pharmacological behavior. peerj.com

Reaction Mechanisms Involving 4,7 Dimethoxyquinoline Scaffold

Nucleophilic Substitution Reactions at the 4-Position

The 4-position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. This reactivity is a consequence of the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution process. In the context of dimethoxyquinolines, this principle is well-demonstrated in the reactions of 4-chloro-6,7-dimethoxyquinoline (B44214).

The synthesis of 4-chloro-6,7-dimethoxyquinoline itself proceeds from 4-hydroxy-6,7-dimethoxyquinoline via chlorination with reagents such as phosphorus oxychloride (POCl₃). Once formed, the chlorine atom at the 4-position is an excellent leaving group, facilitating the subsequent nucleophilic attack. For instance, the reaction of 4-chloro-6,7-dimethoxyquinoline with various substituted anilines in a solvent like isopropanol (B130326) under reflux conditions leads to the formation of the corresponding 4-anilinoquinoline derivatives. nih.gov This reaction is a key step in the synthesis of certain biologically active molecules. nih.gov

The general mechanism for this SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile (in this case, an aniline) attacks the electrophilic carbon at the 4-position of the quinoline ring, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Departure: The intermediate then rearomatizes by expelling the chloride ion, yielding the final substituted product.

The presence of the methoxy (B1213986) groups at the 7-position can influence the rate of this reaction through their electron-donating effect, which may slightly decrease the electrophilicity of the 4-position. However, the activation provided by the ring nitrogen and the facility of the chlorine as a leaving group are the dominant factors driving the reaction forward.

Regioselective Transformations (e.g., Demethylation)

Regioselective demethylation of dimethoxyquinolines is a critical transformation for the synthesis of various natural products and their analogues. The choice of demethylating agent and the substitution pattern on the quinoline ring can lead to the selective cleavage of one methoxy group over the other.

While specific studies on the demethylation of 4,7-dimethoxyquinoline are not extensively detailed in the provided context, principles from related dimethoxyquinoline systems can be applied. For instance, in 2,4-dimethoxyquinolines, selective demethylation can be achieved. The 4-methoxy group is generally more susceptible to cleavage due to the influence of the adjacent nitrogen atom, which can be protonated or coordinated to a Lewis acid, making the 4-position more electron-deficient.

In the case of this compound, the regioselectivity of demethylation would be a competition between the C4 and C7 positions. The C4-methoxy group, being in a vinylogous amide-like position relative to the ring nitrogen, is expected to be more readily cleaved under acidic conditions or with Lewis acids like boron tribromide (BBr₃). This is because coordination of the Lewis acid to the nitrogen atom would enhance the electrophilicity of the C4 position. Conversely, the C7-methoxy group, being on the benzenoid ring, is less activated by the nitrogen atom. Therefore, selective demethylation at the 4-position is the more probable outcome under many conditions.

Cyclization Reactions for Complex Heterocyclic Structures

The this compound scaffold can be a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the introduction of functional groups onto the quinoline core, which can then undergo intramolecular cyclization. While specific examples starting directly from this compound are not prevalent in the provided search results, the general strategies for quinoline elaboration are applicable.

One common approach involves the functionalization of the quinoline ring, for example, through halogenation or lithiation, followed by the introduction of a side chain containing a nucleophilic or electrophilic center. This side chain can then react with another position on the quinoline ring to form a new fused ring. For instance, a side chain containing a nucleophilic group attached at the 3-position could potentially cyclize onto the 4-position after the methoxy group is converted into a better leaving group.

Another strategy is the use of radical cyclization. A radical generated on a side chain attached to the quinoline ring can add intramolecularly to one of the aromatic carbons to form a new ring. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical intermediate and the length of the tether connecting the radical center to the quinoline ring. For example, a radical on a side chain at the 3-position could potentially cyclize onto the 4-position. beilstein-journals.org

Furthermore, photochemical methods can be employed to initiate cyclization reactions, leading to the formation of novel polycyclic structures.

Photochemical Reactions and Dearomatization

The quinoline ring system is known to undergo a variety of photochemical reactions, including dearomatization, cycloadditions, and rearrangements. The presence of methoxy groups, as in this compound, is expected to influence the nature and efficiency of these photoreactions due to their electron-donating character and their effect on the energy and lifetime of the excited states.

Upon absorption of UV light, this compound is promoted to an electronically excited singlet state (S₁). From this state, it can either fluoresce back to the ground state (S₀), undergo intersystem crossing to the triplet state (T₁), or participate in chemical reactions. The triplet state is often the key intermediate in many photochemical reactions of aromatic compounds.

Excited-State Intermediates

The primary excited-state intermediates in the photochemistry of this compound are the lowest excited singlet (S₁) and triplet (T₁) states. The electron-donating methoxy groups are likely to increase the electron density in the aromatic system, which can affect the energy of these excited states. In many quinoline photoreactions, the triplet excited state is implicated, which behaves like a diradical and can undergo stepwise radical cycloadditions. nih.gov Lewis acid coordination to the quinoline nitrogen can lower the triplet energy, facilitating energy transfer from a photosensitizer and promoting the reaction. nih.gov

Radical Addition and Recombination Mechanisms

In the presence of alkenes, photoexcited quinolines can undergo dearomative cycloadditions. The mechanism often involves a stepwise radical addition process. nih.gov For a triplet-sensitized reaction, the triplet excited quinoline acts as a diradical and adds to the alkene to form a biradical intermediate. This biradical can then undergo intersystem crossing and subsequent radical recombination to form the cycloadduct. The regioselectivity of the initial radical addition is influenced by the stability of the resulting radical. The methoxy groups in this compound would be expected to influence the electron distribution in the excited state, thereby directing the initial radical attack.

Stereo- and Regiochemical Outcomes

The stereo- and regiochemical outcomes of photochemical reactions of quinolines are often complex and can be influenced by several factors, including the nature of the substituents, the solvent, and the presence of additives like Lewis acids. In the photochemical cycloaddition of quinolines with alkenes, both ortho, meta, and para cycloadducts are possible. Triplet-sensitized reactions often favor the formation of ortho and para adducts through a stepwise radical mechanism. nih.gov

The regioselectivity is determined by the relative stabilities of the possible biradical intermediates. For a 7-substituted quinoline, the formation of an 8-to-5 biradical intermediate is often favored, leading to a specific regioisomer of the cycloadduct. nih.gov The stereoselectivity, such as the preference for an endo diastereomer, can be influenced by factors like London dispersion forces in the transition state leading to the cycloadduct. nih.gov The methoxy groups in this compound would play a significant role in directing both the regio- and stereoselectivity of such photochemical transformations.

Oxidation and Reduction Reactions

The quinoline core is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the benzene (B151609) ring portion of the molecule can be opened. pharmaguideline.com For substituted quinolines, the reaction outcome can be influenced by the nature and position of the substituents. The presence of electron-donating methoxy groups on the benzene ring of this compound would likely activate this ring, potentially influencing the site of oxidative cleavage. Electrolytic oxidation has also been employed for some substituted quinolines, leading to the formation of quinolinic acids. acs.org

Conversely, the quinoline scaffold is susceptible to reduction, typically occurring on the more electron-deficient pyridine (B92270) ring. Catalytic hydrogenation is a common method to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com Another approach involves the use of lithium in liquid ammonia, which can produce 1,4-dihydroquinoline (B1252258). pharmaguideline.com

A key step in the synthesis of precursors to this compound derivatives involves a reduction-cyclization reaction. For instance, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one is subjected to hydrogenation. This process reduces the nitro group to an amine, which then spontaneously undergoes an intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. researchgate.netgoogle.com This reaction highlights a practical application of reduction on a molecule designed to form the dimethoxyquinoline scaffold.

| Reaction Type | Reagent/Condition | Product Type | Applicability to this compound Scaffold |

|---|---|---|---|

| Oxidation | Alkaline KMnO4 | Opens the benzene ring to form pyridine dicarboxylic acids. pharmaguideline.com | The benzene ring is susceptible to cleavage under harsh conditions. |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | Reduces the pyridine ring to form 1,2,3,4-tetrahydroquinoline derivatives. pharmaguideline.com | The pyridine ring is selectively reduced. |

| Reduction | Lithium in liquid ammonia | Can produce 1,4-dihydroquinoline derivatives. pharmaguideline.com | Offers an alternative regioselectivity for reduction. |

| Reduction-Cyclization | Hydrogenation (e.g., H2, catalyst) on a nitro-precursor | Forms a hydroxylated quinoline ring system (e.g., 4-hydroxy-6,7-dimethoxyquinoline). researchgate.netgoogle.com | A synthetic strategy to build the core heterocyclic structure. |

General Organic Reaction Mechanisms (Addition, Elimination, Rearrangement) as applied to quinoline chemistry

The chemical reactivity of the quinoline ring system is dictated by the fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. youtube.com This electronic dichotomy governs the regioselectivity of various organic reactions.

Addition Reactions: Nucleophilic addition is a characteristic reaction of the electron-deficient pyridine portion of the quinoline molecule. quimicaorganica.org Nucleophiles preferentially attack the C2 and C4 positions, as these positions can best accommodate the negative charge through resonance stabilization involving the nitrogen atom. youtube.comquimicaorganica.org For example, organolithium reagents and sodium amide are known to add to these positions. quimicaorganica.org In the context of this compound, the methoxy groups at the C7 position are on the benzene ring and primarily exert their electron-donating effect on that ring. Their influence on the pyridine ring's reactivity towards nucleophiles is minimal and electronic in nature, but the general preference for C2/C4 attack remains.

Elimination Reactions: Elimination reactions in quinoline chemistry are typically observed in synthetic sequences involving substituted derivatives. For instance, the Combes quinoline synthesis involves the acid-catalyzed ring closure of a β-amino enone intermediate, which is followed by a dehydration (elimination of a water molecule) step to yield the aromatic quinoline ring. wikipedia.org This mechanism involves the protonation of a hydroxyl group, followed by its departure as water to generate a carbocation, which then loses a proton to form a double bond, leading to aromatization.

Rearrangement Reactions: Rearrangement reactions can also be a feature of quinoline chemistry, particularly in certain synthetic methods. One notable example is the Ciamician–Dennstedt rearrangement. fly-chem.com This reaction involves the ring expansion of pyrrole (B145914) with a dihalocarbene to form a 3-halo-pyridine. While not a direct reaction on a pre-formed quinoline, similar principles of ring expansion and rearrangement are integral to building complex heterocyclic systems, including certain quinoline derivatives.

| Mechanism | Reactive Site on Quinoline Core | Description | Relevance to this compound |

|---|---|---|---|

| Nucleophilic Addition | C2 and C4 positions of the pyridine ring. quimicaorganica.org | Attack by electron-rich species due to the electron-deficient nature of the pyridine ring, stabilized by the nitrogen atom. youtube.com | The primary mode of addition reactions, largely unaffected by the C7-methoxy group. |

| Elimination | Typically from a saturated or partially saturated ring precursor. | Removal of a leaving group (e.g., water) from an intermediate to form a double bond, often as the final step of aromatization in a synthesis. wikipedia.org | Crucial in many synthetic routes that construct the aromatic quinoline scaffold. |

| Rearrangement | Varies depending on the specific reaction. | Skeletal reorganization to form the quinoline ring or its derivatives, such as in the Ciamician–Dennstedt rearrangement. fly-chem.com | Represents a class of reactions used in the synthesis of substituted pyridines and quinolines. |

Derivatization Strategies and Synthetic Applications

Synthesis of Functionalized 4,7-Dimethoxyquinoline Derivatives

The synthesis of functionalized this compound derivatives often commences from commercially available or readily synthesized precursors. A common and versatile intermediate is 4-chloro-6,7-dimethoxyquinoline (B44214), which serves as a linchpin for introducing a wide array of functional groups at the C4-position through nucleophilic substitution reactions. nbinno.com

One prevalent synthetic strategy involves the condensation of 4-chloro-6,7-dimethoxyquinoline with various substituted anilines to yield a library of 4-anilino-6,7-dimethoxyquinoline derivatives. nih.gov This reaction is typically carried out in a suitable solvent such as isopropanol (B130326) at reflux temperatures. nih.gov The general synthetic scheme for this transformation is depicted below:

Scheme 1: General Synthesis of 6,7-dimethoxy-4-anilinoquinolines nih.gov

Reagents and conditions: (a) PPA, 120–150 °C, 5 h; (b) Pd/C, H₂, CH₃OH, r.t., 5 h; (c) Fe, AcOH, EtOH, reflux, 2 h; (d) 4-chloro-6,7-dimethoxyquinoline, isopropanol, reflux, 5 h. nih.gov

This methodology has been successfully employed to synthesize a series of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives. nih.gov The reaction involves stirring a mixture of 4-chloro-6,7-dimethoxyquinoline with the appropriate substituted aniline (B41778) in isopropanol, followed by purification of the solid residue by column chromatography. nih.gov

Below is a table summarizing the synthesis of some of these derivatives:

| Compound ID | R-group on Aniline | Yield (%) | Melting Point (°C) |

| 12c | 4-fluorophenyl | 60 | 312–315 |

| 12e | 3-chlorophenyl | 46 | 250–252 |

| 12f | 4-chlorophenyl | 58 | 330–332 |

| 12g | 4-bromophenyl | 64 | 280–282 |

| 12i | 3-iodophenyl | 60 | 201–203 |

Data sourced from a study on the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity. For this compound derivatives, these studies have provided valuable insights into the structural requirements for their therapeutic effects.

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of the substituents attached to the quinoline (B57606) core and its appended functionalities.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the electron density of the quinoline ring system, thereby affecting its interaction with biological targets. For instance, in a series of 4-anilino-6,7-dimethoxyquinazoline derivatives, which are structurally analogous to the corresponding quinolines, the nature of the substituent on the aniline ring plays a crucial role in their anticancer activity. nih.gov Electron-withdrawing groups can enhance the acidity of N-H protons, potentially leading to stronger hydrogen bonding interactions with target proteins. Conversely, electron-donating groups can increase the basicity of the quinoline nitrogen, which might be important for other types of interactions.

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, particularly those with activity as kinase inhibitors, several key pharmacophoric features have been identified.

Based on studies of related 4-anilinoquinazoline and quinoline derivatives, the following pharmacophoric model can be proposed for the anticancer activity of this compound derivatives targeting kinases like EGFR and c-Met:

Quinoline Core: Acts as a scaffold to correctly orient the substituents for optimal interaction with the target. The nitrogen atom at position 1 can act as a hydrogen bond acceptor.

4-Anilino Moiety: This group is crucial for binding to the hinge region of the kinase domain. The N-H group typically forms a key hydrogen bond with a backbone carbonyl group of the protein.

Substituents on the Aniline Ring: These substituents project into a deeper hydrophobic pocket of the active site. The nature of these substituents (e.g., size, lipophilicity, and hydrogen bonding capacity) significantly influences the binding affinity and selectivity.

Role as a Versatile Synthetic Building Block

The this compound nucleus is not only a core component of many biologically active molecules but also serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures.

The quinoline ring system, being a fused heterocyclic system, provides a rigid framework that can be elaborated upon to construct complex polycyclic and heterocyclic systems. nih.gov Various synthetic strategies have been developed to build additional rings onto the quinoline scaffold. These methods often involve intramolecular cyclization reactions, such as Friedel-Crafts reactions, to form new carbocyclic or heterocyclic rings. nih.gov For example, derivatives of this compound can be functionalized with appropriate side chains that can subsequently undergo cyclization to form tetracyclic or even more complex ring systems. nih.gov

The synthesis of quinoline-fused ring systems is an area of active research, as these compounds often exhibit interesting photophysical and biological properties. Starting from functionalized 4,7-dimethoxyquinolines, additional rings can be fused to different faces of the quinoline core. For instance, annulation reactions can be employed to construct rings fused to the 'a' face (positions 1 and 8), 'b' face (positions 2 and 3), or 'c' face (positions 3 and 4) of the quinoline system.

Several methods for the synthesis of fused tetracyclic quinolines have been reported, including one-pot domino reactions, microwave-assisted synthesis, and catalyst-mediated cyclizations. nih.gov These approaches allow for the efficient construction of diverse quinoline-fused heterocycles, such as indolo[2,3-b]quinolines and benzofuro[3,2-c]quinolines. nih.gov The this compound core can serve as a valuable starting material in these synthetic endeavors, providing a platform for the generation of novel and complex fused-ring systems with potential applications in materials science and drug discovery.

Advanced Applications in Organic Synthesis and Catalysis

Ligand Design for Metal Complexes

While research into 4,7-Dimethoxyquinoline as a primary ligand is an evolving area, the broader class of quinoline (B57606) derivatives is well-established in the design of ligands for metal complexes. The nitrogen atom in the quinoline ring system possesses a lone pair of electrons, making it an effective coordination site for a variety of metal ions. The methoxy (B1213986) groups in this compound can influence the electron density of the quinoline ring, thereby modulating the coordinating ability of the nitrogen atom.

The design of metal complexes with quinoline-based ligands is of significant interest due to their potential applications in catalysis, sensing, and therapeutics. For instance, derivatives of 6,7-dimethoxyquinoline (B1600373) have been utilized in the synthesis of potent inhibitors for enzymes like c-Met kinase, where the quinoline moiety plays a crucial role in the binding and activity of the resulting metal complexes. nih.gov The synthesis of such complexes often involves the reaction of a substituted quinoline, such as 4-chloro-6,7-dimethoxyquinoline (B44214), with a metal precursor, leading to the formation of a coordination compound with defined geometry and electronic properties.

Table 1: Examples of Quinoline Derivatives in Ligand Design

| Quinoline Derivative | Metal Ion | Application Area |

| 6,7-dimethoxy-4-anilinoquinolines | Various transition metals | Catalysis, Anticancer agents nih.gov |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Not specified | Topoisomerase I inhibitors nih.gov |

Applications in Material Science Research

The exploration of quinoline derivatives in material science is a growing field. The rigid, planar structure of the quinoline ring system, combined with the potential for functionalization, makes compounds like this compound attractive candidates for the development of organic electronic materials, polymers, and sensors. While direct applications of this compound in this area are not extensively documented, the properties of related compounds provide insights into its potential.

For example, the incorporation of quinoline moieties into polymer backbones can enhance thermal stability and introduce desirable photophysical properties. The methoxy groups in this compound could further be modified to introduce polymerizable functionalities, allowing for its integration into various polymer architectures. Research on related 4-chloro-6,7-dimethoxyquinoline highlights the versatility of this scaffold in creating complex organic molecules, a principle that can be extended to material science applications. nbinno.comchemicalbook.com

Analytical Chemistry Standards and Method Development

In analytical chemistry, well-characterized compounds are essential for the development and validation of new analytical methods. While this compound itself is not a widely established analytical standard, its derivatives serve as important reference compounds, particularly in the pharmaceutical industry. For instance, intermediates in the synthesis of drugs like Cabozantinib and Tivozanib, which are structurally related to dimethoxyquinolines, are used to develop and validate chromatographic methods for quality control. nbinno.comchemicalbook.com

The development of such methods often involves high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and identity of synthesized compounds. The spectral data of these quinoline derivatives, including ¹H NMR and mass spectrometry data, are crucial for their characterization and serve as a benchmark for analytical method development. researchgate.net The synthesis and characterization of various 6,7-dimethoxy-4-anilinoquinoline derivatives, for example, rely on these analytical techniques to confirm their structure and purity. nih.gov

Table 2: Analytical Data for a Related Quinoline Derivative

| Analytical Technique | Observed Data for a 6,7-dimethoxy-4-anilinoquinoline derivative nih.gov |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) 10.70 (s, 1H), 8.34 (d, J = 7.0 Hz, 1H), 8.20–8.14 (m, 3H), 7.82 (d, J = 8.2 Hz, 3H), 7.72 (s, 1H), 7.42 (d, J = 3.6 Hz, 1H), 7.31 (d, J = 8.3 Hz, 1H), 6.70 (d, J = 6.9 Hz, 1H), 4.03 (s, 3H), 4.01 (s, 3H) |

| HRMS (ESI⁺) | m/z calcd for C₂₄H₂₀BrN₄O₂ (M + H⁺) = 475.0770, found = 475.0773 |

An exploration of the chemical compound this compound reveals significant potential for future research and development. This article delves into prospective avenues for investigation, focusing on sustainable synthesis, novel reaction mechanisms, advanced analytical techniques, and the design of new molecular structures based on this quinoline core.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-dimethoxyquinoline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via chlorination of hydroxyquinoline precursors. For example, 4-chloro-6,7-dimethoxyquinoline can be prepared by reacting 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃) under reflux, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1 v/v). Optimizing reaction time (6–8 hours), temperature (reflux conditions), and stoichiometric ratios (excess POCl₃) maximizes yield (~70%) .

- Characterization : Purity is confirmed via reversed-phase HPLC (C18 column), while structural validation employs ¹H NMR (e.g., δ 8.57 ppm for quinoline protons) and mass spectrometry (m/z 224 [M+1]) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and carbon backbone connectivity .

- IR Spectroscopy : Identifies functional groups like C-O (methoxy, ~1250 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 224) and fragmentation patterns .

- Purity Assessment : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC quantifies impurities (<1%) in final products .

Advanced Research Questions

Q. How can Buchwald-Hartwig coupling be applied to synthesize this compound derivatives with enhanced bioactivity?

- Methodology : Palladium-catalyzed coupling reactions introduce substituents (e.g., 4-aminopiperidine) to the quinoline core. For example, intermediate 6,7-dimethoxyquinoline reacts with 1-isopropylpiperidin-4-amine under catalytic Pd₂(dba)₃/Xantphos conditions, yielding derivatives with antitumor activity (IC₅₀ values < 10 μM in cancer cell lines) .

- Optimization : Solvent choice (DMSO or methanol), base (K₂CO₃), and catalyst loading (2–5 mol%) critically impact reaction efficiency .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Data Analysis : Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., cell line specificity, incubation time). For instance, derivatives with 4-aminopiperidine moieties show potent activity against HepG2 cells but reduced efficacy in MCF-7 models, highlighting target selectivity .

- Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and structural analogs to isolate structure-activity relationships (SARs) .

Q. How can computational modeling guide the design of this compound-based kinase inhibitors?

- Approach : Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase targets like PDGFR-β. For example, 5,7-dimethoxy-3-(4-pyridinyl)quinoline exhibits selective inhibition (Ki = 2.3 nM) by forming hydrogen bonds with active-site residues (e.g., Asp836) .

- Validation : Compare computational predictions with experimental kinetics (e.g., SPR or ITC binding assays) to refine models .

Methodological Considerations

Q. What precautions are essential for handling phosphorus oxychloride in this compound synthesis?

- Safety Protocols : Use anhydrous conditions, corrosion-resistant glassware, and PPE (gloves, face shield). Quench excess POCl₃ with crushed ice under controlled pH (neutralization with NaOH) to avoid exothermic reactions .

- Waste Disposal : Hydrolyze residual POCl₃ to non-hazardous phosphates before disposal .

Q. How does substituent positioning on the quinoline ring affect electronic properties and reactivity?

- SAR Insights : Methoxy groups at 6,7-positions enhance electron density, stabilizing intermediates in nucleophilic aromatic substitution. For example, 7-(2-ethoxyethoxy)quinoline derivatives exhibit altered reactivity due to steric hindrance from bulky substituents .

- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry quantify electronic effects (e.g., λmax shifts, redox potentials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.